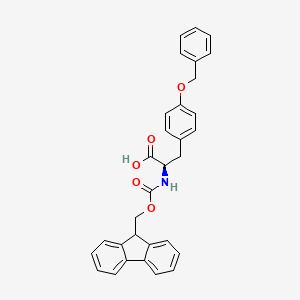

Fmoc-D-Tyr(Bzl)-OH

Descripción general

Descripción

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid is a complex organic compound known for its unique structural properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Protection of Amino Groups: Using fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group.

Formation of the Propanoic Acid Backbone:

Deprotection and Final Assembly: Removing the Fmoc group and finalizing the structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis machines that can handle the multi-step process efficiently. The use of high-purity reagents and precise control of reaction conditions is crucial to ensure the desired product’s yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Typically using oxidizing agents like potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Fmoc-D-Tyr(Bzl)-OH is predominantly utilized in solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. The Fmoc protecting group is favored for its ease of removal under mild basic conditions, which minimizes side reactions and racemization during synthesis.

Key Features:

- Protection Strategy : The Fmoc group provides a stable protection of the amino group, allowing for selective coupling with other amino acids while preventing unwanted reactions. The benzyl group further protects the hydroxyl side chain of tyrosine, enhancing stability during synthesis .

- Efficiency : The use of this compound in conjunction with other Fmoc-protected amino acids has been shown to streamline the synthesis process, reducing reaction times and improving yields .

Case Studies:

- Peptide Libraries : Research has demonstrated the successful incorporation of this compound in peptide libraries aimed at identifying novel bioactive compounds. For instance, cyclic peptides incorporating this residue have exhibited promising biological activities .

- Antiproliferative Agents : A study synthesized cyclic peptides using this compound as a building block, resulting in compounds with significant antiproliferative effects against cancer cell lines .

Drug Development

This compound plays a critical role in the development of peptide-based drugs. Its structural properties enable the design of peptides that can interact effectively with biological targets.

Applications:

- Receptor Agonists : Peptides synthesized with this compound have been explored as agonists for somatostatin receptors, showing potential in treating various conditions including cancer and metabolic disorders .

- Targeted Therapies : The ability to modify the side chain of tyrosine allows for the creation of targeted therapies that can selectively bind to specific receptors or proteins within cells, enhancing therapeutic efficacy while minimizing side effects .

Structural Biology

In structural biology, this compound is utilized to study protein structure and function through techniques such as X-ray crystallography and NMR spectroscopy.

Benefits:

- Enhanced Stability : The protection offered by the Fmoc and benzyl groups contributes to the stability of peptides during purification and analysis, facilitating detailed structural studies .

- Labeling and Probing : This compound can be incorporated into peptides that serve as probes for studying protein interactions or as labels for imaging techniques .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding and hydrophobic interactions. The pathways involved can vary depending on the application, but typically include binding to enzymes or receptors, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Uniqueness

What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid apart is its specific structural configuration, which allows for unique interactions in biological systems and makes it a valuable tool in medicinal chemistry research.

Actividad Biológica

Fmoc-D-Tyr(Bzl)-OH, or Fmoc-D-Tyrosine(Benzyl)-Hydroxyl, is a derivative of the amino acid tyrosine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities. This article explores its synthesis, applications, and biological activity based on diverse research findings.

- Chemical Name : Fmoc-D-Tyrosine(Benzyl)-Hydroxyl

- CAS Number : 138775-48-1

- Molecular Formula : C₃₁H₂₇NO₅

- Molecular Weight : 493.55 g/mol

Synthesis

The synthesis of this compound involves several key steps:

-

Protection of Functional Groups :

- The amino group of D-tyrosine is protected using the Fmoc group through reaction with Fmoc-chloride in the presence of a base like sodium carbonate.

- The phenolic hydroxyl group is protected with a benzyl group via reaction with benzyl bromide and potassium carbonate.

-

Deprotection :

- The Fmoc group can be removed using piperidine, allowing for further functionalization or coupling with other amino acids to form peptides.

-

Solid-Phase Peptide Synthesis (SPPS) :

- This compound is commonly used in SPPS where it is anchored to a solid support resin, enabling the stepwise addition of amino acids to construct peptides efficiently.

Biological Activity

This compound plays a significant role in various biological and biochemical applications:

- Peptide Synthesis : It is extensively used in synthesizing peptides that may exhibit therapeutic properties. Peptides synthesized using this compound have been studied for their potential in drug development .

- Neurotransmitter Precursor : Tyrosine, as a precursor to neurotransmitters such as dopamine, highlights the importance of its derivatives in neurobiological studies. Research indicates that modifications to tyrosine can affect neurotransmitter synthesis and activity .

- Antiproliferative Effects : A study involving cyclic peptides containing this compound demonstrated its potential antiproliferative activity against certain cancer cell lines, indicating possible applications in cancer therapy .

Case Studies

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654297 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-48-1 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.